5-phenyl-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H9NO It is characterized by a pyrrole ring substituted with a phenyl group at the 5-position and an aldehyde group at the 3-position
Mechanism of Action
Target of Action
5-Phenyl-1H-pyrrole-3-carbaldehyde is primarily used as an impurity in the synthesis of Vonoprazan . Vonoprazan is a competitive potassium acid blocker, suggesting that this compound may interact with similar targets .
Mode of Action
Given its role in the synthesis of vonoprazan, it may interact with potassium channels in a competitive manner .
Biochemical Pathways
As an impurity in the synthesis of vonoprazan, it may influence acid-related pathways .
Pharmacokinetics
Its predicted boiling point is 3816±300 °C, and its predicted density is 1183±006 g/cm3 .
Result of Action
As an impurity in the synthesis of Vonoprazan, it may contribute to the overall effects of this drug, which include the reduction of gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of phenylhydrazine with an appropriate aldehyde under acidic conditions to form the pyrrole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 5-phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-phenyl-1H-pyrrole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
5-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-phenyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a fluorine atom on the phenyl ring.
Uniqueness: 5-Phenyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both the phenyl and aldehyde groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIBBUJKKGAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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